molecular formula C10H12F3NO B8611033 (R)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol

(R)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol

Cat. No. B8611033
M. Wt: 219.20 g/mol
InChI Key: NKTRJOFXPSASPC-SECBINFHSA-N
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Patent
US07208490B2

Procedure details

Lithium triflate was suspended in CH3CN (15 mL) and the mixture is cooled to −10° C. 2-(Trifluoromethyl)oxirane is added and the suspension is allowed to warm to RT with stirring. Benzylamine (6.33 mL, 58 mmol, Aldrich) is added all-at-once and the resultant solution is stirred for 25 minutes. The reaction is quenched by pouring into CH2Cl2 (200 mL) and washing 3× with H2O (200 mL). The organic layer is dried over Na2SO4 and filtered. The product is purified on a Biotage Flash 75L using 20:70:10 CH2Cl2:pentane:triethylamine as eluent. The product containing fractions are pooled and the solvent is removed by rotary evaporation. The product is dried under vacuum at 100° C. yielding a white crystalline solid.
Name
Lithium triflate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.33 mL
Type
reactant
Reaction Step Three
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O-]S(C(F)(F)F)(=O)=O.[Li+].[F:10][C:11]([F:16])([F:15])[CH:12]1[CH2:14][O:13]1.[CH2:17]([NH2:24])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>CC#N>[CH2:17]([NH:24][CH2:14][CH:12]([OH:13])[C:11]([F:16])([F:15])[F:10])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:0.1|

Inputs

Step One
Name
Lithium triflate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=O)C(F)(F)F.[Li+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1OC1)(F)F
Step Three
Name
Quantity
6.33 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT
STIRRING
Type
STIRRING
Details
is stirred for 25 minutes
Duration
25 min
CUSTOM
Type
CUSTOM
Details
The reaction is quenched
ADDITION
Type
ADDITION
Details
by pouring into CH2Cl2 (200 mL)
WASH
Type
WASH
Details
washing 3× with H2O (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The product is purified on a Biotage Flash 75L
ADDITION
Type
ADDITION
Details
The product containing fractions
CUSTOM
Type
CUSTOM
Details
the solvent is removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
The product is dried under vacuum at 100° C.
CUSTOM
Type
CUSTOM
Details
yielding a white crystalline solid

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)NCC(C(F)(F)F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07208490B2

Procedure details

Lithium triflate was suspended in CH3CN (15 mL) and the mixture is cooled to −10° C. 2-(Trifluoromethyl)oxirane is added and the suspension is allowed to warm to RT with stirring. Benzylamine (6.33 mL, 58 mmol, Aldrich) is added all-at-once and the resultant solution is stirred for 25 minutes. The reaction is quenched by pouring into CH2Cl2 (200 mL) and washing 3× with H2O (200 mL). The organic layer is dried over Na2SO4 and filtered. The product is purified on a Biotage Flash 75L using 20:70:10 CH2Cl2:pentane:triethylamine as eluent. The product containing fractions are pooled and the solvent is removed by rotary evaporation. The product is dried under vacuum at 100° C. yielding a white crystalline solid.
Name
Lithium triflate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.33 mL
Type
reactant
Reaction Step Three
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O-]S(C(F)(F)F)(=O)=O.[Li+].[F:10][C:11]([F:16])([F:15])[CH:12]1[CH2:14][O:13]1.[CH2:17]([NH2:24])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>CC#N>[CH2:17]([NH:24][CH2:14][CH:12]([OH:13])[C:11]([F:16])([F:15])[F:10])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:0.1|

Inputs

Step One
Name
Lithium triflate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=O)C(F)(F)F.[Li+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1OC1)(F)F
Step Three
Name
Quantity
6.33 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT
STIRRING
Type
STIRRING
Details
is stirred for 25 minutes
Duration
25 min
CUSTOM
Type
CUSTOM
Details
The reaction is quenched
ADDITION
Type
ADDITION
Details
by pouring into CH2Cl2 (200 mL)
WASH
Type
WASH
Details
washing 3× with H2O (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The product is purified on a Biotage Flash 75L
ADDITION
Type
ADDITION
Details
The product containing fractions
CUSTOM
Type
CUSTOM
Details
the solvent is removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
The product is dried under vacuum at 100° C.
CUSTOM
Type
CUSTOM
Details
yielding a white crystalline solid

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)NCC(C(F)(F)F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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